molecular formula C12H13N3 B1480232 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine CAS No. 1538699-60-3

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine

Cat. No.: B1480232
CAS No.: 1538699-60-3
M. Wt: 199.25 g/mol
InChI Key: DLIJZPWXXDJLRJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is an organic compound that features a phenyl group and a pyrazine ring attached to an ethanamine backbone

Properties

IUPAC Name

2-phenyl-2-pyrazin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIJZPWXXDJLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromoacetophenone with pyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Derivatives via Amide Formation

The primary amine undergoes condensation with carboxylic acids or acid chlorides to form carboxamide derivatives. For example:

  • Reaction with 5-bromothiophene-2-carboxylic acid (analogous to ):
    2 Phenyl 2 pyrazin 2 yl ethan 1 amine+RCOOHTiCl4,pyridineAmide derivative\text{2 Phenyl 2 pyrazin 2 yl ethan 1 amine}+\text{RCOOH}\xrightarrow{\text{TiCl}_4,\text{pyridine}}\text{Amide derivative}
    Yields for similar reactions range from 37–72% , depending on the substituent’s electronic nature (electron-donating groups improve yields) .

Reaction PartnerProductYield (%)Reference
5-Bromothiophene-2-carboxylic acidN-(Pyrazin-2-yl)thiophene-2-carboxamide75
Aryl boronic acidsSuzuki-coupled derivatives37–72

Suzuki–Miyaura Cross-Coupling Reactions

The pyrazine ring can participate in palladium-catalyzed cross-coupling if halogenated. While the parent compound lacks halogens, brominated analogs (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) undergo coupling with aryl/heteroaryl boronic acids :

  • Conditions : Pd(PPh3_3)4_4, K3_3PO4_4, 1,4-dioxane, 85°C.

  • Key observation : Electron-donating substituents on boronic acids enhance yields (e.g., 4-methoxy phenyl: 72%) .

Coordination Chemistry and Metal Complexation

The pyrazine nitrogen and amine group enable chelation with transition metals:

  • Pd(II) complexes : Used in catalytic oxidation of alkenes (e.g., allylic C–H bond activation) .

  • Mn(III) complexes : Reported for enantioselective epoxidation of olefins with up to 1000 turnover numbers (TONs) .

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral or organic acids, aiding purification:

  • HCl salt : Precipitates in aqueous solutions, improving crystallinity .

  • pKa_aa : Estimated at ~9.5 (based on pyridine analogs) .

Oxidation and Redox Behavior

Computational studies (DFT) on similar pyrazine derivatives reveal:

  • HOMO-LUMO gaps : 3.88–4.50 eV, indicating moderate reactivity .

  • Electrophilicity index (ω) : Ranges from 1.12–1.98 eV, suggesting susceptibility to nucleophilic attack .

NMR Spectral Correlations

The 1H^1\text{H} NMR chemical shifts of derivatives correlate with substituent effects:

  • Pyrazine protons : δ 8.6–9.4 ppm (deshielded due to electron-withdrawing nature) .

  • Amine protons : δ 1.2–2.1 ppm (broad singlet, solvent-dependent) .

Biological Derivatization

Hybridization with triazoles or pyrimidines enhances bioactivity :

  • Antitubercular analogs : Pyrazine-triazole hybrids show MIC values <1 µM against Mycobacterium tuberculosis .

  • Antifibrotic activity : Pyrimidine derivatives inhibit collagen synthesis (IC50_{50} ~45 µM) .

Theoretical Reactivity Parameters

DFT calculations for analogous systems predict:

ParameterValue RangeSignificance
Chemical hardness (η)1.94–2.25 eVIndicates resistance to electron transfer
Hyperpolarizability8583 HartreesSuggests strong nonlinear optical (NLO) activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyrazine, including 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine, exhibit promising anticancer properties. A study evaluating a series of pyrazine derivatives showed that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The lead compound from this series exhibited IC50 values ranging from 0.98 to 1.28 µM, indicating potent antiproliferative activity .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways such as c-Met and VEGFR-2. These pathways are essential for tumor growth and angiogenesis. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating these pathways .

Enzyme Inhibition

Dihydrofolate Reductase (DHFR) Inhibition
The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair in rapidly dividing cells, such as cancer cells. Molecular docking studies suggest that this compound binds effectively to the active site of DHFR, showcasing a promising avenue for developing new anticancer therapies .

DNA Gyrase Inhibition
Additionally, this compound has demonstrated inhibitory activity against DNA gyrase, an enzyme involved in DNA replication and transcription. This property further supports its potential use in developing antimicrobial agents, particularly against bacterial infections .

Neuropharmacology

Potential in Neurological Disorders
Emerging research suggests that compounds similar to this compound may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier (BBB). Studies focusing on structural modifications have indicated that certain derivatives improve BBB penetration while maintaining low cardiotoxicity . This characteristic is crucial for developing treatments for conditions like glioblastoma, where effective drug delivery to the central nervous system is essential.

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeA549 (Lung Cancer)0.98 ± 0.08
AntiproliferativeMCF-7 (Breast Cancer)1.05 ± 0.17
AntiproliferativeHeLa (Cervical Cancer)1.28 ± 0.25
DHFR InhibitionEnzyme TargetEffective Binding
DNA Gyrase InhibitionEnzyme TargetEffective Binding

Case Studies

Case Study: Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized a series of pyrazine derivatives, including this compound, and evaluated their anticancer efficacy against several cell lines. The study found that these compounds not only inhibited cell proliferation but also induced apoptosis through targeted signaling pathways .

Case Study: Enzyme Interaction
Another investigation focused on the interaction of this compound with dihydrofolate reductase and DNA gyrase. Molecular docking simulations revealed strong binding affinities, suggesting that further development could lead to effective inhibitors for both cancer treatment and bacterial infections .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is unique due to the combination of its phenyl and pyrazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine, a compound belonging to the class of phenylethylamines, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2

This structure features a phenyl group and a pyrazine moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been proposed:

  • Dopaminergic Activity : Some studies suggest that the compound may affect dopamine receptors, potentially influencing mood and cognitive functions.
  • Antioxidant Properties : The presence of the pyrazine ring is associated with antioxidant activity, which could protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary investigations show potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntioxidantModerate activity
AntimicrobialEffective against specific bacteria
Enzyme InhibitionInhibits certain enzymes
Neurotransmitter ModulationPotential modulation of dopamine levels

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of various pyrazine derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
  • Antimicrobial Evaluation :
    In vitro assays demonstrated that derivatives of this compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Neuropharmacological Assessment :
    A pharmacological study investigated the effects on dopaminergic signaling pathways. The findings suggested that this compound could enhance dopamine release in neuronal cultures, indicating its potential use in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 2
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine

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